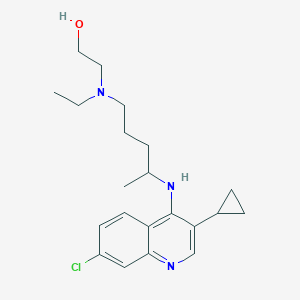
3-Cyclopropyl Hydroxychloroquine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial and disease-modifying anti-rheumatic drug (DMARD). Hydroxychloroquine is used to treat conditions such as rheumatoid arthritis, lupus, and malaria . The addition of a cyclopropyl group to hydroxychloroquine potentially modifies its pharmacological properties, making it a compound of interest for further research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for cyclopropane synthesis is the reaction of carbenes with alkenes or cycloalkenes . For example, the Simmons-Smith reaction can be used to cyclopropanate alkenes using diiodomethane and a zinc-copper couple .
Industrial Production Methods
Industrial production of 3-Cyclopropyl Hydroxychloroquine would likely involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the cyclopropyl group .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropyl Hydroxychloroquine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune diseases and malaria.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl Hydroxychloroquine is likely similar to that of hydroxychloroquine. It interferes with lysosomal activity and autophagy, alters membrane stability, and inhibits cytokine production . The compound may also modulate Toll-like receptor activation, which plays a role in the immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxychloroquine: A well-known DMARD used to treat rheumatoid arthritis and lupus.
Chloroquine: An antimalarial drug with similar properties to hydroxychloroquine.
Cyclopropyl Chloroquine: A derivative of chloroquine with a cyclopropyl group.
Uniqueness
3-Cyclopropyl Hydroxychloroquine is unique due to the presence of the cyclopropyl group, which may enhance its pharmacological properties and potentially reduce side effects compared to hydroxychloroquine and chloroquine .
Eigenschaften
Molekularformel |
C21H30ClN3O |
|---|---|
Molekulargewicht |
375.9 g/mol |
IUPAC-Name |
2-[4-[(7-chloro-3-cyclopropylquinolin-4-yl)amino]pentyl-ethylamino]ethanol |
InChI |
InChI=1S/C21H30ClN3O/c1-3-25(11-12-26)10-4-5-15(2)24-21-18-9-8-17(22)13-20(18)23-14-19(21)16-6-7-16/h8-9,13-16,26H,3-7,10-12H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
XTZXOMRNYRNIOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1C3CC3)Cl)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)
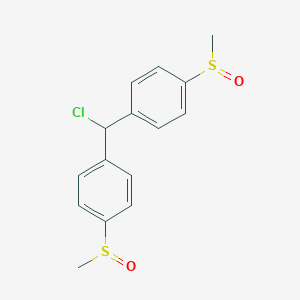
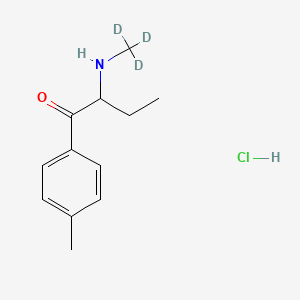
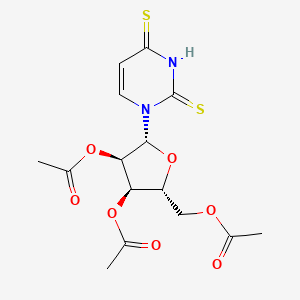


![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)

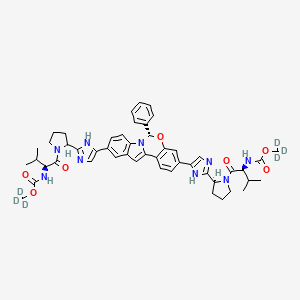
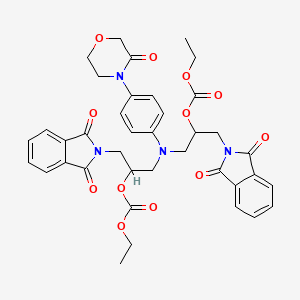
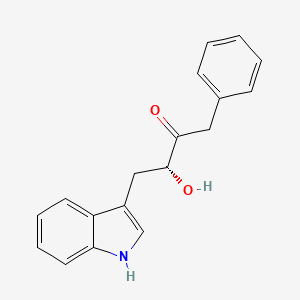
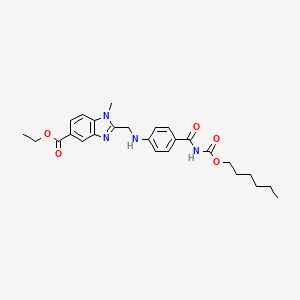
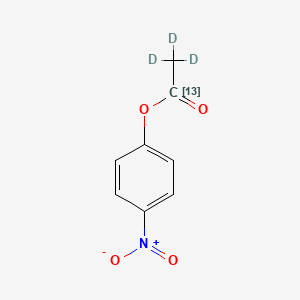
![4-Methyl-N-[1-(2-naphthalenyl)ethylidene]benzenesulfonamide](/img/structure/B13432681.png)
